N-tert-Butyl-DL-aspartic acid
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Overview
Description
N-tert-Butyl-DL-aspartic acid is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. The tert-butyl group attached to the nitrogen atom of the aspartic acid molecule enhances its stability and modifies its chemical properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butyl-DL-aspartic acid typically involves the protection of the amino group of aspartic acid with a tert-butyl group. This can be achieved by reacting aspartic acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through crystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: N-tert-Butyl-DL-aspartic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups using reagents like trifluoroacetic acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Trifluoroacetic acid in dichloromethane at room temperature.
Major Products Formed:
Oxidation: Oxidized derivatives of aspartic acid.
Reduction: Reduced forms of the compound with modified functional groups.
Substitution: Compounds with different functional groups replacing the tert-butyl group.
Scientific Research Applications
N-tert-Butyl-DL-aspartic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group in peptide synthesis.
Biology: The compound is used in studies related to protein structure and function, as well as in the development of enzyme inhibitors.
Medicine: this compound is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-tert-Butyl-DL-aspartic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The tert-butyl group enhances the compound’s stability and affinity for these targets, leading to modified biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N-tert-Butyl-L-aspartic acid: Similar in structure but with a different stereochemistry.
N-Boc-L-aspartic acid: Contains a tert-butoxycarbonyl group instead of a tert-butyl group.
L-Aspartic acid di-tert-butyl ester: Another derivative with two tert-butyl groups attached to the carboxyl groups.
Uniqueness: N-tert-Butyl-DL-aspartic acid is unique due to its specific tert-butyl protection on the nitrogen atom, which provides distinct chemical properties and stability compared to other derivatives. This makes it particularly useful in applications requiring enhanced stability and specific reactivity .
Properties
IUPAC Name |
2-(tert-butylamino)butanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-8(2,3)9-5(7(12)13)4-6(10)11/h5,9H,4H2,1-3H3,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZERVNLVMDDUJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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